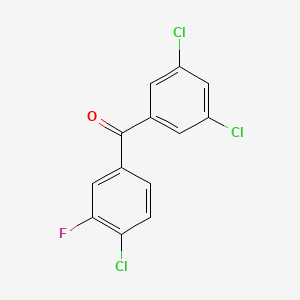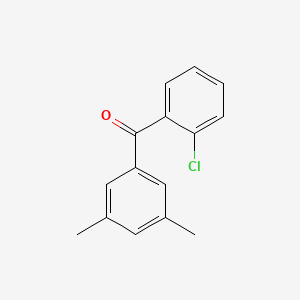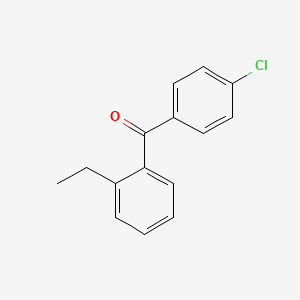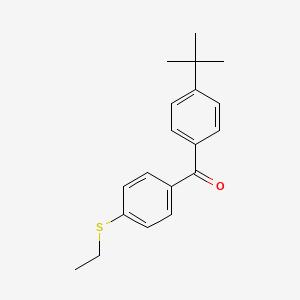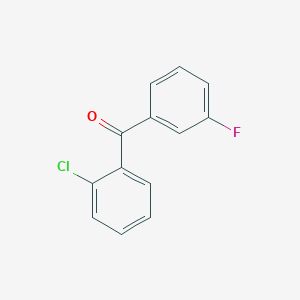
3-(3-Trifluoromethylbenzoyl)thiophene
Vue d'ensemble
Description
“3-(3-Trifluoromethylbenzoyl)thiophene” is a chemical compound with the CAS Number: 898771-33-0 . It has a linear formula of C12H7F3OS .
Synthesis Analysis
The synthesis of thiophene derivatives like “3-(3-Trifluoromethylbenzoyl)thiophene” involves various methods. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “3-(3-Trifluoromethylbenzoyl)thiophene” is represented by the formula C12H7F3OS . It has a molecular weight of 256.25 g/mol .Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . A plausible mechanism based on EPR experiments revealed that the trisulfur radical anion acts as a key intermediate of this process .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Trifluoromethylbenzoyl)thiophene” include a molecular weight of 256.25 g/mol . It has a density of 1.344g/cm3 and a boiling point of 317.9ºC at 760 mmHg .Applications De Recherche Scientifique
Pyrolysis Mechanism
The pyrolysis mechanism of thiophene derivatives, closely related to 3-(3-Trifluoromethylbenzoyl)thiophene, has been studied using density function theory. This research provides insights into the thermal stability and decomposition pathways of these compounds, which are significant in various industrial applications (Li et al., 2021).
Fluorescent Nitrobenzoyl Polythiophenes
Thiophene derivatives have been synthesized and characterized for their spectroscopic and electrochemical properties. These compounds exhibit fluorescence, which could be harnessed in optical materials and sensor technologies (Coelho et al., 2015).
Synthesis of Benzo[b]thiophenes
Methods for synthesizing benzo[b]thiophene derivatives, similar to 3-(3-Trifluoromethylbenzoyl)thiophene, have been developed. These compounds have applications in pharmaceuticals, particularly as selective estrogen receptor modulators (David et al., 2005).
Antiproliferative Properties
A study on functionalized benzo[b]thiophenes revealed that they possess antiproliferative properties, indicating potential use in cancer therapy. Such compounds have shown effectiveness against various cancer cell lines (Shams et al., 2010).
Synthesis and Reactivity
Research on the synthesis of thiophene-fused tetracyanoquinodimethanes and their reactivity with other compounds indicates potential applications in organic electronics and materials science (Iwasaki et al., 1992).
Decomposition Mechanism in Heavy Oil
The decomposition mechanism of thiophene compounds in heavy oil under supercritical water has been investigated. This research is crucial for understanding the behavior of such compounds in industrial processes like refining and petrochemical applications (Qi et al., 2020).
Synthesis of Heterocyclic Compounds
Thiophene derivatives have been utilized for synthesizing various heterocyclic compounds, demonstrating the versatility of thiophene chemistry in pharmaceutical and chemical synthesis (Abdo et al., 2020).
Organotransition Metal Chemistry
Thiophenes' interaction with transition metal complexes has been extensively studied, revealing patterns of reactivity that are useful in synthetic organic chemistry and catalysis (Angelici, 2001)
Propriétés
IUPAC Name |
thiophen-3-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)10-3-1-2-8(6-10)11(16)9-4-5-17-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZVFNAEKCVGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641848 | |
| Record name | (Thiophen-3-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Trifluoromethylbenzoyl)thiophene | |
CAS RN |
898771-33-0 | |
| Record name | 3-Thienyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Thiophen-3-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-amino-3-(3-trifluoromethylbenzoyl)thiophene interact with A1 adenosine receptors and what are the downstream effects?
A1: 2-Amino-3-(3-trifluoromethylbenzoyl)thiophene, also known as PD 81,723, acts as an allosteric enhancer of A1 adenosine receptors. [] This means that it binds to a site distinct from the orthosteric site where the endogenous ligand, adenosine, binds. This binding event enhances the binding affinity of agonists to the receptor. While the precise molecular mechanisms are still under investigation, this allosteric modulation ultimately leads to increased activation of downstream signaling pathways associated with A1AR, such as inhibition of adenylate cyclase and modulation of ion channel activity. []
Q2: How does the structure of 2-amino-3-(3-trifluoromethylbenzoyl)thiophene influence its potency as an allosteric enhancer of A1AR?
A2: The study highlights the importance of specific structural features for AE activity. For instance, the presence of a 3-(3-trifluoromethylbenzoyl) group on the thiophene ring is critical for activity, as demonstrated by the reduced potency observed with a 3-ethoxycarbonyl substituent. [] Additionally, modifications to other positions on the thiophene ring, such as the introduction of bromine at the 5-position, can significantly enhance AE activity. [] These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the potency and selectivity of novel A1AR allosteric enhancers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





